1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride
CAS No.:
Cat. No.: VC18265778
Molecular Formula: C10H13ClO2S
Molecular Weight: 232.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H13ClO2S |
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Molecular Weight | 232.73 g/mol |
IUPAC Name | 1-(2,4-dimethylphenyl)ethanesulfonyl chloride |
Standard InChI | InChI=1S/C10H13ClO2S/c1-7-4-5-10(8(2)6-7)9(3)14(11,12)13/h4-6,9H,1-3H3 |
Standard InChI Key | WWGMOOSNPUEZLD-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=C(C=C1)C(C)S(=O)(=O)Cl)C |
Introduction
Structural and Molecular Characteristics
1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride features a sulfonyl chloride (-SO₂Cl) group attached to an ethane backbone substituted with a 2,4-dimethylphenyl ring. The molecular formula is C₁₀H₁₃ClO₂S, with a theoretical molecular weight of 240.78 g/mol. The compound’s structure is defined by:
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Sulfonyl chloride group: A highly electrophilic moiety enabling nucleophilic substitution reactions.
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2,4-Dimethylphenyl substituent: Electron-donating methyl groups at the 2- and 4-positions, which influence electronic and steric properties.
Table 1: Comparative Molecular Properties of Selected Sulfonyl Chlorides
Compound | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |
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1-(2,4-Dimethylphenyl)ethane-1-sulfonyl chloride | C₁₀H₁₃ClO₂S | 240.78 | 2,4-dimethyl |
1-(2,4-Difluorophenyl)ethane-1-sulfonyl chloride | C₈H₇ClF₂O₂S | 240.66 | 2,4-difluoro |
2-(3,5-Dimethylphenyl)ethane-1-sulfonyl chloride | C₁₀H₁₃ClO₂S | 240.78 | 3,5-dimethyl |
The 2,4-dimethyl substitution pattern distinguishes this compound from analogs with electron-withdrawing groups (e.g., fluorine) or meta-substituted methyl groups.
Synthesis and Preparation
Synthetic Routes
The synthesis of 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride likely follows established sulfonyl chloride preparation methods. A plausible route involves:
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Sulfonation: Reaction of 2,4-dimethylphenylethane with chlorosulfonic acid (ClSO₃H) to form the sulfonic acid intermediate.
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Chlorination: Treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to convert the sulfonic acid to the sulfonyl chloride .
Reaction Scheme:
Industrial-Scale Production
Industrial synthesis would optimize reaction conditions (temperature, stoichiometry) to maximize yield. For example, the patent US7772403B2 describes a large-scale process using chlorine gas for sulfonyl chloride formation, which could be adapted for this compound . Key steps include:
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Temperature control: Maintaining 5–10°C during chlorination to prevent side reactions.
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Purification: Distillation or recrystallization to achieve >95% purity .
Chemical Reactivity and Applications
Nucleophilic Substitution Reactions
The sulfonyl chloride group undergoes reactions with nucleophiles (e.g., amines, alcohols):
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With amines: Forms sulfonamides (R-SO₂-NR'₂), widely used in pharmaceuticals.
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With alcohols: Produces sulfonate esters (R-SO₂-OR'), employed as alkylating agents.
Catalyzed Coupling Reactions
Transition metal catalysis (e.g., Pd, Cu) enables cross-coupling reactions to construct complex architectures. For example, Suzuki-Miyaura coupling could integrate the aryl group into biaryl systems.
Table 2: Representative Reactions and Products
Reaction Type | Reagents/Conditions | Major Product |
---|---|---|
Aminolysis | Primary amine, base | Sulfonamide derivative |
Esterification | Alcohol, pyridine | Sulfonate ester |
Cross-coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl sulfonyl chloride |
Comparison with Analogous Compounds
Electronic Effects
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2,4-Dimethylphenyl: Electron-donating methyl groups increase electron density at the sulfonyl chloride, potentially slowing nucleophilic attacks compared to electron-deficient analogs.
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2,4-Difluorophenyl: Electron-withdrawing fluorine atoms enhance electrophilicity, accelerating reactions.
Steric Considerations
The ortho-methyl groups in 1-(2,4-dimethylphenyl)ethane-1-sulfonyl chloride introduce steric hindrance, which may limit access to the sulfonyl chloride group in bulky nucleophiles.
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